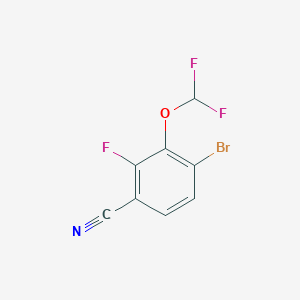
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile is an organic compound with the molecular formula C8H3BrF2NO It is a derivative of benzonitrile, featuring bromine, fluorine, and difluoromethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile typically involves multiple steps, including halogenation, nitration, and methoxylation reactions. One common method involves the following steps:
Halogenation: Bromination of a suitable precursor, such as 2-fluorobenzonitrile, using bromine or a brominating agent.
Methoxylation: Introduction of the difluoromethoxy group using a difluoromethylating agent under appropriate conditions.
Nitration: Nitration of the intermediate compound to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-(difluoromethoxy)benzoic acid
- Methyl 4-bromo-3-(difluoromethoxy)benzoate
- (4-Bromo-3-(difluoromethoxy)-2-fluorophenyl)(methyl)sulfane
Uniqueness
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its difluoromethoxy group, in particular, can influence its electronic characteristics and interactions with other molecules, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C8H3BrF3NO |
|---|---|
Peso molecular |
266.01 g/mol |
Nombre IUPAC |
4-bromo-3-(difluoromethoxy)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H3BrF3NO/c9-5-2-1-4(3-13)6(10)7(5)14-8(11)12/h1-2,8H |
Clave InChI |
FLTMIVVMMFNBKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C#N)F)OC(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


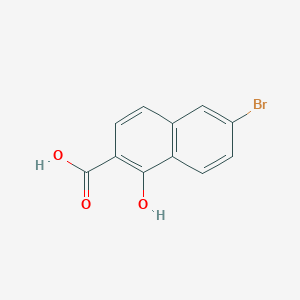
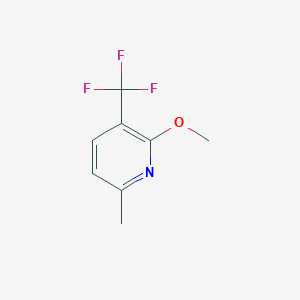
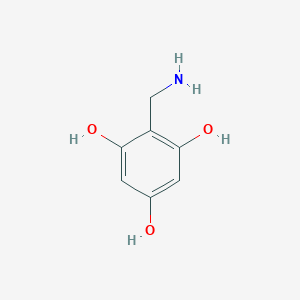
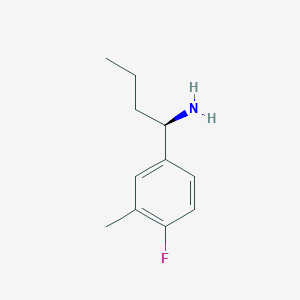
![5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12975747.png)
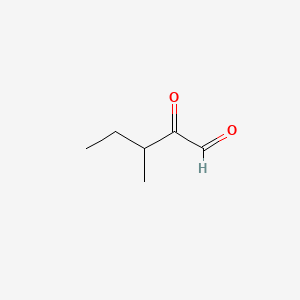
![(1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12975765.png)
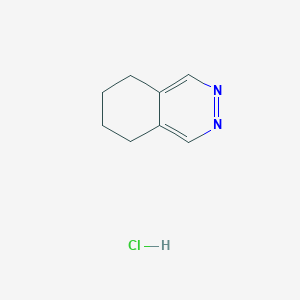
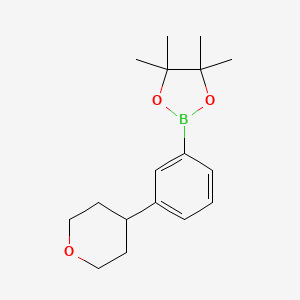
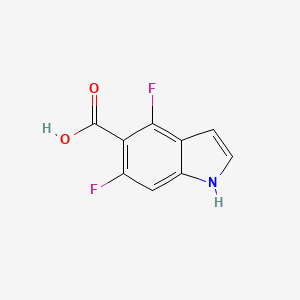
![Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12975784.png)
![8,8-Dimethyl-7,8-dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B12975789.png)
![3-(5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12975806.png)

